![molecular formula C8H8F2 B13624571 1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2,2-difluorobicyclo[310]hexane is a unique chemical compound characterized by its bicyclic structure and the presence of both ethynyl and difluoro groups
Preparation Methods
The synthesis of 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Cyclization Reactions: Formation of the bicyclic core structure.
Fluorination: Introduction of the difluoro groups.
Ethynylation: Addition of the ethynyl group.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and precise timing to achieve the desired product.
Chemical Reactions Analysis
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
1-Ethynyl-2,2-difluorocyclohexane: Similar structure but lacks the bicyclic core.
2,2-Difluorobicyclo[3.1.0]hexane: Lacks the ethynyl group.
1-Ethynylbicyclo[3.1.0]hexane: Lacks the difluoro groups.
The uniqueness of 1-ethynyl-2,2-difluorobicyclo[31
Properties
Molecular Formula |
C8H8F2 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H8F2/c1-2-7-5-6(7)3-4-8(7,9)10/h1,6H,3-5H2 |
InChI Key |
OHASVELILKIYSR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CC1CCC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


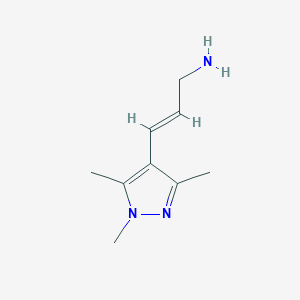
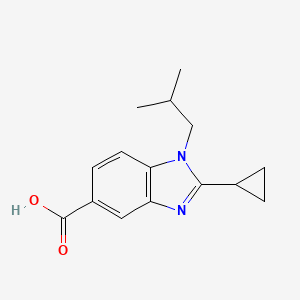
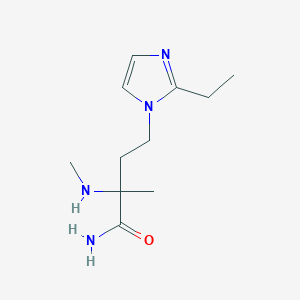
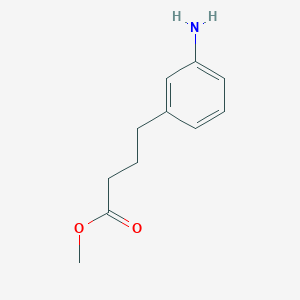
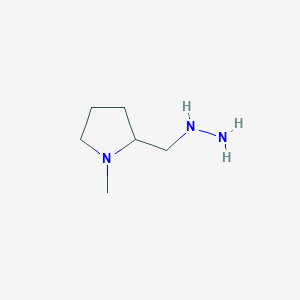

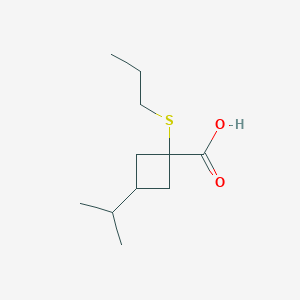
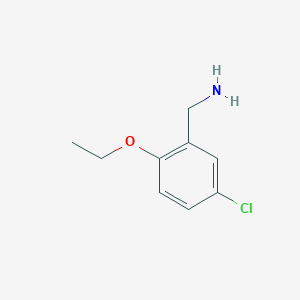
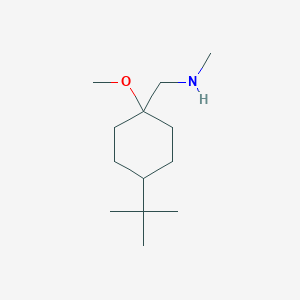

![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
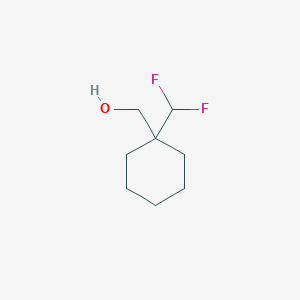
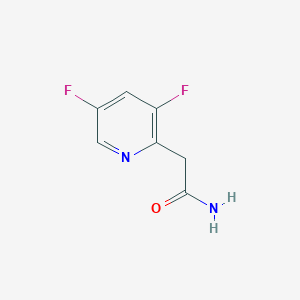
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
